molecular formula C9H12ClN3O B14788664 1-(2-Chloropyridin-4-yl)-1-isopropylurea

1-(2-Chloropyridin-4-yl)-1-isopropylurea

Cat. No.: B14788664
M. Wt: 213.66 g/mol
InChI Key: MDYMRQPXCJWUJX-UHFFFAOYSA-N
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Description

1-(2-Chloropyridin-4-yl)-1-isopropylurea (CAS 116681-70-0) is a chemical compound offered with a purity of 95% . It is a specialty research chemical provided for early discovery and investigative purposes. As a substituted urea derivative featuring both chloropyridine and isopropyl functional groups, this compound serves as a valuable synthetic intermediate or building block in organic chemistry and medicinal chemistry research . Scientists can utilize this product in the exploration of new chemical entities, the development of synthetic methodologies, or as a precursor for the synthesis of more complex molecules. The presence of the chloropyridyl moiety, in particular, makes it a versatile scaffold for further functionalization via metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. This product is supplied for laboratory research and development use only. It is strictly not intended for human or veterinary diagnostic or therapeutic uses, or for any form of personal use. Specifications: CAS Number: 116681-70-0 Purity: 95% Shipping: This product is typically available for shipment. Please inquire for specific availability dates and lead times .

Properties

Molecular Formula

C9H12ClN3O

Molecular Weight

213.66 g/mol

IUPAC Name

1-(2-chloropyridin-4-yl)-1-propan-2-ylurea

InChI

InChI=1S/C9H12ClN3O/c1-6(2)13(9(11)14)7-3-4-12-8(10)5-7/h3-6H,1-2H3,(H2,11,14)

InChI Key

MDYMRQPXCJWUJX-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1=CC(=NC=C1)Cl)C(=O)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-Chloropyridin-4-yl)-1-isopropylurea can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyridine with isopropyl isocyanate under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-(2-Chloropyridin-4-yl)-1-isopropylurea undergoes various chemical reactions, including:

Common reagents used in these reactions include strong nucleophiles, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(2-Chloropyridin-4-yl)-1-isopropylurea involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

The table below compares key physicochemical parameters of 1-(2-Chloropyridin-4-yl)-1-isopropylurea with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Urea Nitrogen CAS RN Purity/Availability
This compound C₉H₁₁ClN₃O 228.66* Isopropyl Not provided Not commercially listed
4PU-30 (1-(2-Chloropyridin-4-yl)-3-phenylurea) C₁₂H₁₀ClN₃O 247.68 Phenyl Not provided Experimental use
2PU-3 (1-(4-Chlorophenyl)-3-(pyridin-2-ylmethyl)urea) C₁₃H₁₁ClN₄O 286.70 4-Chlorophenyl, Pyridinylmethyl Not provided Experimental use
2-Chloro-3-pyridinol C₅H₄ClNO 129.54 N/A (pyridinol derivative) 6636-78-8 >95.0% purity (commercial)

*Calculated molecular weight based on formula.

Key Observations :

  • Chloropyridine Core: All compounds share the 2-chloropyridinyl group, which is associated with cytokinin-like activity in plant studies. However, the absence of a urea group in 2-Chloro-3-pyridinol limits its functional similarity .

Key Findings :

  • 4PU-30 vs. This compound: While 4PU-30 (phenyl substituent) showed strong Chl retention (85%), the isopropyl variant’s activity remains untested.
  • Comparison with BA : 4PU-30’s activity approached that of BA, a classical cytokinin, suggesting urea derivatives can mimic adenine-based hormones. However, urea-based compounds may have distinct metabolic stability .

Q & A

Q. What are standardized protocols for applying 1-(2-Chloropyridin-4-yl)-1-isopropylurea in postharvest plant studies?

Methodological Answer: In postharvest studies, the compound is typically applied via immersion or spraying at concentrations ranging from 5–20 ppm. For kiwifruit, a common protocol involves treating fruits with 10 ppm solutions for 10 minutes, followed by storage at 4°C and 85% relative humidity to assess shelf-life extension and quality parameters (e.g., firmness, soluble solids, chlorophyll retention) . Controls should include untreated samples and alternative cytokinins (e.g., BA) to compare efficacy.

Q. How is the cytokinin activity of this compound measured in senescence delay experiments?

Methodological Answer: Senescence delay is quantified using chlorophyll retention assays in detached leaves (e.g., Arabidopsis thaliana). Leaves are treated with 1–10 µM solutions, incubated in darkness, and chlorophyll content is measured spectrophotometrically at 652 nm. Parallel measurements of ribonuclease (RNase) activity via hydrolysis of RNA substrates (e.g., yeast RNA) can correlate cytokinin efficacy with biochemical changes .

Advanced Research Questions

Q. How can researchers resolve contradictions in the cytokinin activity of this compound across plant species?

Methodological Answer: Discrepancies may arise from species-specific receptor affinity or metabolic degradation. To address this:

  • Conduct dose-response curves across models (e.g., Arabidopsis vs. kiwifruit).
  • Use isotopic labeling (e.g., ¹⁴C) to track compound uptake and metabolism.
  • Compare transcriptomic profiles of cytokinin-responsive genes (e.g., ARRs) .
    Table 1: Comparative Efficacy in Different Species
SpeciesOptimal ConcentrationSenescence Delay (%)Key Biomarker Changes
Arabidopsis5 µM40–50%RNase ↓, Chlorophyll ↑
Kiwifruit10 ppm30–40%Firmness ↑, Ethylene ↓

Q. What analytical methods identify transformation products (TPs) of this compound in plant tissues?

Methodological Answer: Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is used to detect TPs. For example, in kiwifruit, TP2 (1-(2-chloropyridin-4-yl)urea) was identified via protonated ions at m/z 172.0280 and fragmentation patterns (e.g., neutral loss of NH₃). MS² spectra and retention time alignment with synthetic standards validate findings .

Q. How can researchers assess the stability and safety of this compound under varying environmental conditions?

Methodological Answer:

  • Photostability: Expose solutions to UV light (254 nm) and monitor degradation via HPLC.
  • Toxicity: Use Ames tests for mutagenicity and acute toxicity assays in model organisms (e.g., Daphnia magna).
  • Metabolite Risk: Compare TP toxicity profiles using quantitative structure-activity relationship (QSAR) models .

Q. What experimental designs mitigate confounding variables in postharvest electrical property studies?

Methodological Answer: In studies linking the compound to kiwifruit electrical properties (e.g., impedance):

  • Standardize fruit mass, ripeness, and storage conditions.
  • Use multivariate regression to isolate the compound’s effect from mass loss.
  • Validate with non-destructive sensors (e.g., dielectric spectroscopy) .

Q. How does structural modification of this compound influence its bioactivity?

Methodological Answer: Derivatives are synthesized by altering the urea moiety or pyridine substituents. Bioactivity is tested via:

  • In vitro assays: Receptor-binding affinity using Arabidopsis histidine kinase receptors (e.g., AHK3).
  • In planta screens: Senescence delay in mutants (e.g., ethylene-insensitive eti5) to decouple cytokinin-ethylene crosstalk .

Q. Key Contradictions & Solutions

  • Contradiction: Variable efficacy in chlorophyll retention across studies.
  • Resolution: Control for endogenous ethylene levels, which antagonize cytokinin effects. Use ethylene synthesis inhibitors (e.g., AVG) in experimental designs .

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